N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1389310-32-0
VCID: VC7507206
InChI: InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1
SMILES: C1CNCC1NC2=NC=NC3=CC=CC=C32
Molecular Formula: C12H14N4
Molecular Weight: 214.272

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine

CAS No.: 1389310-32-0

Cat. No.: VC7507206

Molecular Formula: C12H14N4

Molecular Weight: 214.272

* For research use only. Not for human or veterinary use.

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine - 1389310-32-0

Specification

CAS No. 1389310-32-0
Molecular Formula C12H14N4
Molecular Weight 214.272
IUPAC Name N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine
Standard InChI InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1
Standard InChI Key XVTBSEBCNFXKGC-VIFPVBQESA-N
SMILES C1CNCC1NC2=NC=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine belongs to the quinazoline family, characterized by a fused bicyclic aromatic ring system. The compound’s structure includes a quinazolin-4-amine core substituted at the 4-position with a (3S)-pyrrolidin-3-yl group. Key molecular properties are summarized below:

PropertyValueSource
Molecular formulaC₁₂H₁₄N₄
Molecular weight214.27 g/mol
IUPAC nameN-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine
SMILESC1CNC[C@H]1NC2=NC=NC3=CC=CC=C23
ChEMBL IDCHEMBL1231179 (derivative)

The stereochemistry at the pyrrolidine C3 position (S-configuration) is critical for target binding, as demonstrated in docking studies of analogous compounds . The quinazoline core facilitates π-π stacking interactions with kinase ATP-binding sites, while the pyrrolidine moiety enhances solubility and modulates selectivity .

Synthesis and Derivative Development

Core Synthesis Strategies

The quinazolin-4-amine scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A representative route involves:

  • Amidation: Anthranilic acid esters react with chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid derivatives .

  • Cyclization: Treatment with hydrazine hydrate in n-butanol yields quinazolin-4-one intermediates .

  • Amination: Nucleophilic substitution with (3S)-pyrrolidin-3-amine introduces the stereospecific pyrrolidine group .

For example, 2-{4-[(3S)-pyrrolidin-3-ylamino]quinazolin-2-yl}phenol (PubChem CID: 135566381) was synthesized by coupling 4-chloroquinazoline with (3S)-pyrrolidin-3-amine under basic conditions .

Derivative Optimization

Structural modifications at the quinazoline 2- and 6-positions enhance bioactivity:

  • 6-Substituted derivatives: Adding methoxypyridinyl groups (e.g., 6-(6-methoxypyridin-3-yl)-N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine, PubChem CID: 145968034) improves kinase selectivity .

  • 2-Aryl substitutions: Phenolic or tert-butylphenyl groups (e.g., 2-(4-tert-butylphenyl)-N-(3-methoxyphenyl)quinazolin-4-amine) modulate lipophilicity and cellular uptake .

Biological Activities and Mechanisms

Kinase Inhibition

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine derivatives exhibit potent inhibition of casein kinase 1δ/ε (CK1δ/ε), with IC₅₀ values <1 μM in enzymatic assays . Key findings include:

  • Selectivity: Compound 3c (a pyrazol-3-yl analog) showed >10-fold selectivity for CK1δ/ε over CDK5/p25 and DYRK1A .

  • Binding mode: Docking studies revealed hydrogen bonding between the pyrrolidine NH and CK1δ’s Glu81, while the quinazoline core occupies the hydrophobic pocket .

Antimicrobial and Anti-Biofilm Activity

Quinazolin-4-amine analogs demonstrate broad-spectrum antimicrobial effects:

  • Pseudomonas aeruginosa: Derivatives 19 and 20 inhibited biofilm formation at sub-MIC concentrations (IC₅₀: 3.55–6.86 μM) by suppressing exopolysaccharide production and twitching motility .

  • Mechanism: These compounds target the PqsR quorum-sensing regulator, disrupting virulence without inducing resistance .

Therapeutic Applications and Future Directions

Neurodegenerative Disorders

CK1δ/ε overexpression is linked to tau phosphorylation in Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier (predicted LogP: 2.1) positions it as a candidate for tauopathy therapeutics .

Oncology

Combining CK1δ/ε inhibition with cytotoxic activity offers dual mechanisms for cancer therapy. Preclinical studies suggest synergy with PARP inhibitors in BRCA-mutant models .

Anti-Infective Development

The anti-virulence profile of quinazolin-4-amine derivatives addresses antibiotic resistance challenges. Phase I trials for biofilm-disrupting analogs are anticipated by 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator